Phenyl 2-chloropropanoate Phenyl 2-chloropropanoate
Brand Name: Vulcanchem
CAS No.: 54225-09-1
VCID: VC18505656
InChI: InChI=1S/C9H9ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3
SMILES:
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol

Phenyl 2-chloropropanoate

CAS No.: 54225-09-1

Cat. No.: VC18505656

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2-chloropropanoate - 54225-09-1

Specification

CAS No. 54225-09-1
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
IUPAC Name phenyl 2-chloropropanoate
Standard InChI InChI=1S/C9H9ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3
Standard InChI Key PTFWCFRZCGETRS-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OC1=CC=CC=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

Phenyl 2-chloropropanoate is systematically named according to IUPAC guidelines as phenyl 2-chloropropanoate, reflecting the esterification of 2-chloropropanoic acid with phenol . Its structure consists of a propanoate backbone with a chlorine atom at the second carbon and a phenyl group attached via an ester linkage.

Structural Depiction and Isomerism

The compound’s 2D structure (Figure 1) highlights the chloro substituent at the β-position of the propanoate chain. This positional isomerism distinguishes it from phenyl 3-chloropropanoate (CAS 24552-27-0), where the chlorine resides at the terminal carbon . The 3D conformational analysis reveals a planar ester group and a staggered arrangement of the chlorinated carbon, minimizing steric hindrance .

Table 1: Key Chemical Properties of Phenyl 2-Chloropropanoate

PropertyValue
Molecular FormulaC9H9ClO2\text{C}_9\text{H}_9\text{ClO}_2
Molecular Weight184.62 g/mol
CAS Number54225-09-1
IUPAC NamePhenyl 2-chloropropanoate
SMILESClCC(=O)Oc1ccccc1

Synthesis and Production Methodologies

Esterification of 2-Chloropropanoic Acid

The most direct synthesis involves the esterification of 2-chloropropanoic acid with phenol. This reaction typically employs acid catalysts such as sulfuric acid or pp-toluenesulfonic acid under reflux conditions . For example:

ClCH2COOH+C6H5OHH+ClCH2COOC6H5+H2O\text{ClCH}_2\text{COOH} + \text{C}_6\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{ClCH}_2\text{COOC}_6\text{H}_5 + \text{H}_2\text{O}

Yields are optimized by removing water via azeotropic distillation or molecular sieves .

Alternative Routes: Acyl Chloride Intermediate

An alternative method utilizes 2-chloropropanoyl chloride, which reacts with phenol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts:

ClCH2COCl+C6H5OHBaseClCH2COOC6H5+HCl\text{ClCH}_2\text{COCl} + \text{C}_6\text{H}_5\text{OH} \xrightarrow{\text{Base}} \text{ClCH}_2\text{COOC}_6\text{H}_5 + \text{HCl}

This approach achieves higher purity and faster reaction kinetics compared to direct esterification .

Physicochemical Properties and Reactivity

Stability and Decomposition

Phenyl 2-chloropropanoate exhibits moderate thermal stability, decomposing above 200°C to release chlorine-containing fragments. Hydrolysis under acidic or basic conditions regenerates 2-chloropropanoic acid and phenol, underscoring its sensitivity to nucleophilic attack at the ester carbonyl .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1740cm1\sim 1740 \, \text{cm}^{-1} (C=O stretch) and 750cm1\sim 750 \, \text{cm}^{-1} (C-Cl stretch) .

  • NMR: 1H^1\text{H} NMR signals include a triplet for the chlorinated methylene (δ3.84.2\delta 3.8–4.2) and aromatic protons (δ7.27.5\delta 7.2–7.5) .

Applications and Industrial Relevance

Intermediate in Pharmaceutical Synthesis

Phenyl 2-chloropropanoate serves as a precursor in the synthesis of β-chlorinated ketones and amines, which are pivotal in antimalarial and anticancer drug development . Its chloroester group participates in nucleophilic substitutions, enabling the construction of complex heterocycles.

Agrochemical Utilization

In agrochemistry, the compound is leveraged to synthesize chlorinated herbicides and fungicides. Its lipophilic nature enhances membrane permeability in target organisms, improving efficacy .

Comparative Analysis with Structural Isomers

Phenyl 3-Chloropropanoate (β-Chloropropanoate)

The 3-chloro isomer (CAS 24552-27-0) shares the same molecular formula but differs in chlorine placement. This positional variance alters reactivity; for instance, the 3-chloro derivative undergoes faster hydrolysis due to reduced steric hindrance .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biological Activity Screening: Evaluating antimicrobial and anticancer potential in vitro.

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